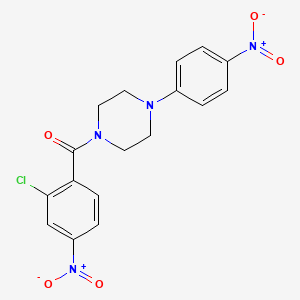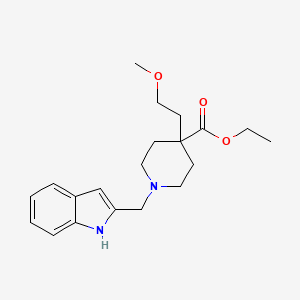
1-(2-chloro-4-nitrobenzoyl)-4-(4-nitrophenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chloro-4-nitrobenzoyl)-4-(4-nitrophenyl)piperazine, commonly known as CNB-001, is a small molecule drug that has shown potential in treating various neurological disorders. It belongs to the class of piperazine derivatives and is characterized by its unique chemical structure, which imparts specific biochemical and physiological effects.
作用机制
CNB-001 exerts its neuroprotective effects by targeting multiple pathways involved in neuronal damage and dysfunction. It inhibits the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) by scavenging free radicals and enhancing antioxidant defenses. It also modulates the activity of various enzymes, such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and matrix metalloproteinases (MMPs), which are involved in inflammation and tissue damage. Additionally, CNB-001 enhances the expression and activity of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which promote neuronal survival and growth.
Biochemical and Physiological Effects
CNB-001 has been shown to improve cognitive function and memory in various animal models of neurological disorders. It also reduces neuronal damage and inflammation in the brain, as evidenced by decreased levels of pro-inflammatory cytokines and increased levels of anti-inflammatory cytokines. Furthermore, CNB-001 enhances synaptic plasticity and improves neuronal signaling, which are essential for learning and memory.
实验室实验的优点和局限性
One of the main advantages of CNB-001 is its high selectivity and potency for neuroprotective effects. It has been shown to be effective at low concentrations, which reduces the risk of toxicity and adverse effects. However, one of the limitations of CNB-001 is its low solubility in water, which may affect its bioavailability and pharmacokinetics. Additionally, more studies are needed to determine the optimal dosage and administration route for CNB-001 in humans.
未来方向
There are several future directions for the research and development of CNB-001. One of the areas of focus is the optimization of its pharmacokinetics and bioavailability, which may involve the development of novel drug delivery systems. Another direction is the investigation of its potential use in combination with other drugs or therapies for enhanced neuroprotection. Additionally, more studies are needed to determine the safety and efficacy of CNB-001 in humans, which may lead to its clinical development as a therapeutic agent for neurological disorders.
合成方法
The synthesis of CNB-001 involves the reaction of 2-chloro-4-nitrobenzoic acid with 4-nitroaniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the intermediate 1-(2-chloro-4-nitrobenzoyl)-4-nitroaniline. This intermediate is then reacted with piperazine in the presence of a catalyst, such as triethylamine, to form CNB-001. The overall yield of this synthesis method is approximately 60%.
科学研究应用
CNB-001 has been extensively studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, traumatic brain injury, and stroke. It has been shown to possess neuroprotective properties by reducing oxidative stress, inflammation, and apoptosis in neuronal cells. It also enhances neurotrophic factor signaling and promotes synaptic plasticity, which are essential for maintaining and improving cognitive function.
属性
IUPAC Name |
(2-chloro-4-nitrophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O5/c18-16-11-14(22(26)27)5-6-15(16)17(23)20-9-7-19(8-10-20)12-1-3-13(4-2-12)21(24)25/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAXFVIBAKYFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5211988.png)
![N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B5211994.png)

![2,2-dimethyl-3-[(1-piperidinylacetyl)oxy]propyl 1-piperidinylacetate](/img/structure/B5212018.png)

![7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B5212037.png)



![((2S)-1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5212081.png)
![N-(5-methyl-3-isoxazolyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5212088.png)
![ethyl 1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5212092.png)
![5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5212108.png)

